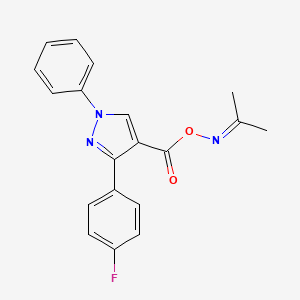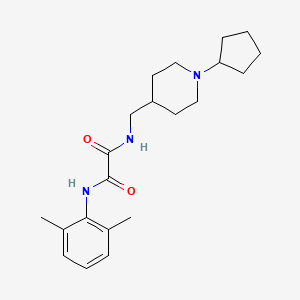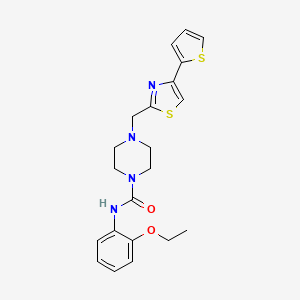![molecular formula C26H23FN2O3S2 B2508028 N-benzyl-4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1105250-39-2](/img/structure/B2508028.png)
N-benzyl-4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-benzyl-4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide" is a structurally complex molecule that may be related to various benzo[b]thiophene derivatives, which have been studied for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related research can give insights into its possible synthesis, structure, and properties.
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives often involves multi-step reactions, starting from simple precursors like fluorobenzene or benzoic acid. For instance, the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines involves a fluorine-directed metalation/formylation followed by thiophene annulation and amidination . Similarly, the synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives includes coupling reactions using DCC and HOBt . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to introduce the specific substituents.
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal structure of a related molecule was determined to be in the monoclinic P21/c space group . The molecular docking studies of these compounds can also provide insights into their potential interactions with biological targets, such as enzymes or receptors .
Chemical Reactions Analysis
The chemical reactivity of benzo[b]thiophene derivatives can be influenced by the substituents on the benzene and thiophene rings. Nitration reactions, for example, can occur at various positions on the benzene ring, depending on the reaction conditions . The presence of electron-withdrawing or electron-donating groups can significantly affect the outcome of such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives, such as solubility, stability, and electronic properties, are crucial for their biological activity. The lipophilicity of these compounds, as indicated by their octanol-water partition coefficients, can affect their bioavailability and ability to cross biological membranes . The thermal stability can be assessed using techniques like TGA and DTA . Additionally, the electronic properties, including HOMO-LUMO gaps and hyperpolarizability, can be predicted using computational methods like DFT .
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Benzothiophene derivatives, including compounds similar to the specified chemical structure, have been identified as potent inhibitors of the Plasmodium falciparum enoyl-ACP reductase (PfENR), suggesting their potential in the development of new antimalarial drugs. The inhibition of PfENR, an enzyme critical for the fatty acid biosynthesis in Plasmodium species, highlights a promising approach to antimalarial therapy (Banerjee et al., 2011).
Enzyme Inhibition for Therapeutic Applications
Aromatic sulfonamide inhibitors have shown significant inhibition against carbonic anhydrases (CAs), enzymes implicated in various diseases, including glaucoma, epilepsy, and cancer. The synthesis and testing of new sulfonamide compounds reveal their potential as selective inhibitors for different isoforms of CAs, suggesting therapeutic applications in managing conditions associated with dysregulated CA activity (Supuran et al., 2013).
Antiproliferative Activities Against Cancer Cells
Pyrazole-sulfonamide derivatives have been synthesized and characterized for their in vitro antiproliferative activities against various cancer cell lines, including HeLa and C6. Some derivatives showed promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs, indicating their potential in cancer therapy (Mert et al., 2014).
Antimicrobial and Antibiofilm Properties
New thiourea derivatives have been synthesized and tested for their antimicrobial activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. The results demonstrate the potential of these derivatives as novel antimicrobial agents with antibiofilm properties, offering a promising strategy to combat resistant bacterial infections (Limban et al., 2011).
Material Science and Polymer Synthesis
In material science, the synthesis of novel polyamides based on multi-ring flexible dicarboxylic acids has been explored. These polyamides, characterized by high molecular weight and solubility in polar solvents, exhibit properties suitable for the production of tough, flexible, and transparent films. Such materials could find applications in various industrial and technological domains, highlighting the versatility of benzothiophene derivatives in polymer chemistry (Hsiao & Chang, 1996).
Eigenschaften
IUPAC Name |
N-benzyl-4-(3-fluorophenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O3S2/c1-18-8-6-13-22(14-18)29(2)34(31,32)25-23(20-11-7-12-21(27)15-20)17-33-24(25)26(30)28-16-19-9-4-3-5-10-19/h3-15,17H,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCJRPPRAHTCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC(=CC=C3)F)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N2,N5-bis(6-fluorobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2507946.png)
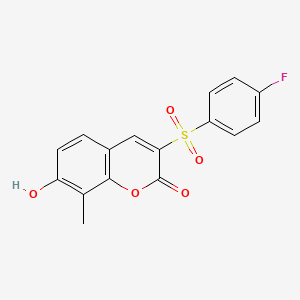
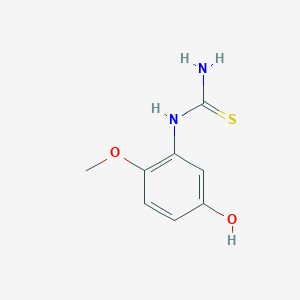
![3-butyl-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2507950.png)
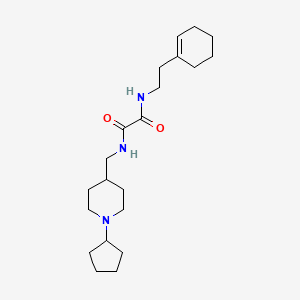
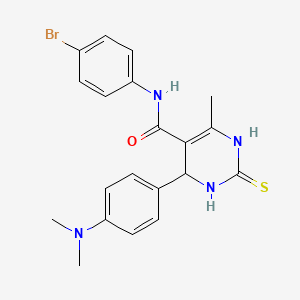
![6-Azaspiro[3.4]octan-1-ol hydrochloride](/img/structure/B2507953.png)

![Sodium;2-(6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2507956.png)


